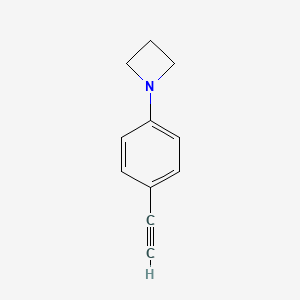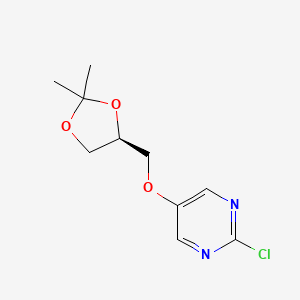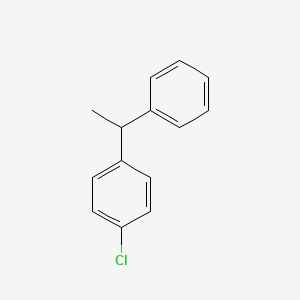
4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of bromine and difluoroethyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole typically involves the bromination of 1-(2,2-difluoro-ethyl)-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoroethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted indoles with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include indole-2,3-diones and other oxidized indole derivatives.
Reduction Reactions: Products include dehalogenated indoles and modified difluoroethyl derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and difluoroethyl groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved can vary depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-(2,2-difluoro-ethyl)-1H-pyrazole-3-carboxylic acid
- Ethyl bromodifluoroacetate
Comparison
Compared to similar compounds, 4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole is unique due to its indole core structure, which imparts distinct chemical and biological properties The indole ring is known for its versatility and ability to participate in a wide range of chemical reactions, making it a valuable scaffold in drug discovery and development
Propiedades
Fórmula molecular |
C10H8BrF2N |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
4-bromo-1-(2,2-difluoroethyl)indole |
InChI |
InChI=1S/C10H8BrF2N/c11-8-2-1-3-9-7(8)4-5-14(9)6-10(12)13/h1-5,10H,6H2 |
Clave InChI |
GIVHGXLWMPQSOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2CC(F)F)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)








![[1-(Cyclobutylmethyl)piperidin-4-yl]methanol](/img/structure/B12067505.png)
![6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12067517.png)
